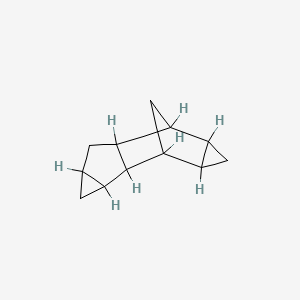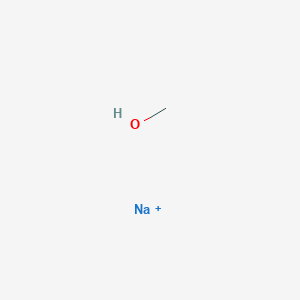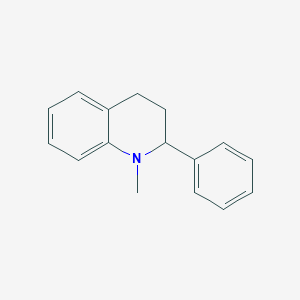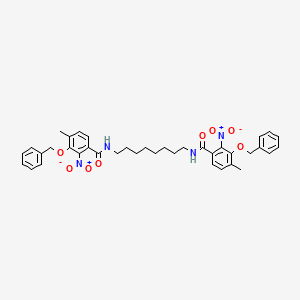![molecular formula C14H39PSi4 B14427098 Bis[bis(trimethylsilyl)methyl]phosphane CAS No. 83436-92-4](/img/structure/B14427098.png)
Bis[bis(trimethylsilyl)methyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[bis(trimethylsilyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of two bis(trimethylsilyl)methyl groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bis[bis(trimethylsilyl)methyl]phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[bis(trimethylsilyl)methyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis[bis(trimethylsilyl)methyl]phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which bis[bis(trimethylsilyl)methyl]phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the metal-ligand complex. The phosphorus atom serves as the primary site for coordination, facilitating various catalytic cycles and organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)phosphine: Another tertiary phosphine with three trimethylsilyl groups attached to the phosphorus atom.
Bis(trimethylsilyl)phosphite: A related compound with two trimethylsilyl groups and a phosphite structure.
Bis(trimethylsilyl)amine: A compound with similar trimethylsilyl groups but with nitrogen as the central atom instead of phosphorus.
Uniqueness
Bis[bis(trimethylsilyl)methyl]phosphane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalytic applications where selectivity and reactivity are crucial .
Eigenschaften
CAS-Nummer |
83436-92-4 |
|---|---|
Molekularformel |
C14H39PSi4 |
Molekulargewicht |
350.77 g/mol |
IUPAC-Name |
bis[bis(trimethylsilyl)methyl]phosphane |
InChI |
InChI=1S/C14H39PSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h13-15H,1-12H3 |
InChI-Schlüssel |
KQQQOVZTZFRSBW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)PC([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


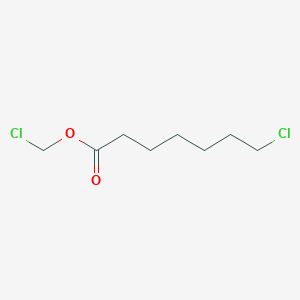

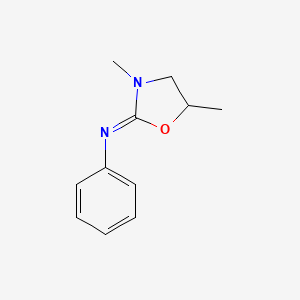


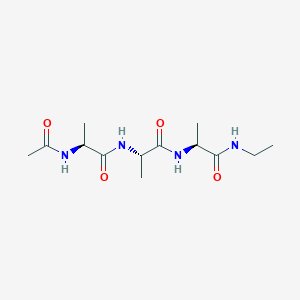
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
